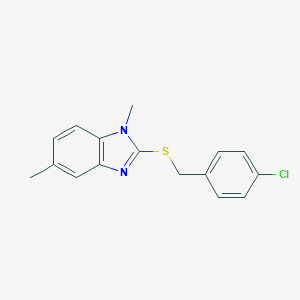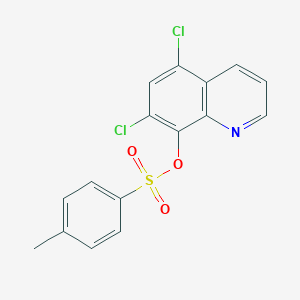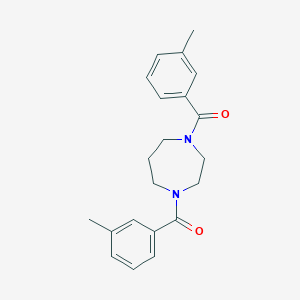
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide involves the inhibition of certain enzymes that are involved in cell proliferation and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain tyrosine kinases that are involved in cell signaling pathways. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is its potential applications in the field of medicine. It has been found to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for drug development. However, one of the major limitations is its toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide. One of the major directions is to study its potential applications in drug development. It can be used as a lead compound for the development of new anticancer and antimicrobial drugs. Additionally, further studies can be conducted to investigate its mechanism of action and its potential applications in other fields such as agriculture and environmental remediation.
Conclusion:
In conclusion, 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new drugs based on this compound.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been reported using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl chloride with 1,5-dimethyl-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as DMF or DMSO at a temperature of 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the major applications is in the field of medicine, where it has been found to exhibit anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been found to exhibit antimicrobial activity against various bacterial strains.
Propiedades
Fórmula molecular |
C16H15ClN2S |
|---|---|
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-11-3-8-15-14(9-11)18-16(19(15)2)20-10-12-4-6-13(17)7-5-12/h3-9H,10H2,1-2H3 |
Clave InChI |
UVSZHTGQOBNQHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)

![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)


![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)